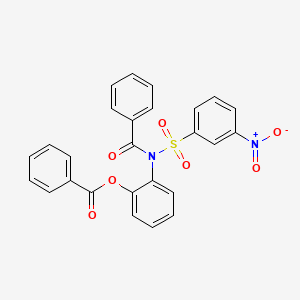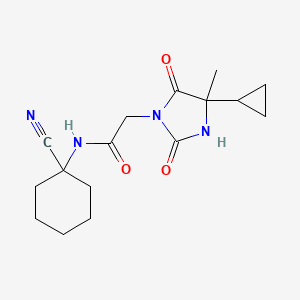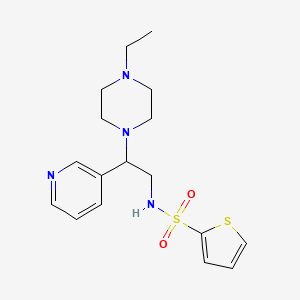
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Properties
Research on compounds containing the sulfonamido moiety, including structures similar to N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide, has shown promising antibacterial and antitumor activities. These compounds have been synthesized and evaluated for their potential as antibacterial agents against various strains. For instance, studies have reported the synthesis of novel heterocyclic compounds containing sulfonamido moieties that exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Additionally, compounds with thiophene and sulfonamide linkages have been synthesized, showing potent antitumor and antibacterial properties, indicating their potential in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiproliferative Agents
Another area of research has focused on the development of N,N-dimethylbenzenesulfonamide derivatives, which have shown significant antiproliferative activity against various cancer cell lines. For example, a study reported the synthesis of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, which were evaluated for their in vitro antiproliferative activity. Several of these compounds possessed higher antiproliferative activity compared to standard drugs, highlighting their potential as antiproliferative agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Fluorescent Probe Development
The unique structural features of sulfonamide derivatives have also been explored in the development of selective fluorescent probes. These probes have applications in detecting biological and environmental thiophenols, demonstrating the versatility of sulfonamide compounds in analytical chemistry (Wang, Han, Jia, Zhou, & Deng, 2012).
Coordination Chemistry and Material Science
In coordination chemistry and material science, N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives have been utilized as ligands to synthesize metal complexes with potential applications in catalysis and as functional materials. For example, the synthesis and characterization of metal complexes containing these derivatives have been reported, with studies indicating their potential as ligands for metal coordination, offering opportunities for the development of new materials with desirable properties (Jacobs, Chan, & O'Connor, 2013).
Eigenschaften
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-2-20-8-10-21(11-9-20)16(15-5-3-7-18-13-15)14-19-25(22,23)17-6-4-12-24-17/h3-7,12-13,16,19H,2,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVIGVNDRSCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332992 |
Source


|
| Record name | N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide | |
CAS RN |
863558-54-7 |
Source


|
| Record name | N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

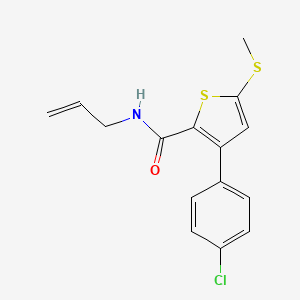
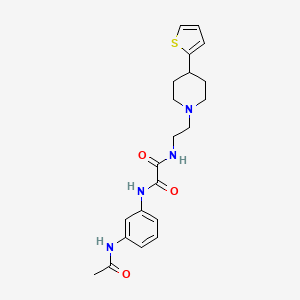
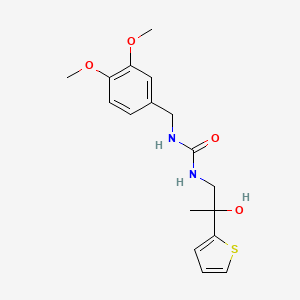
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)
![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
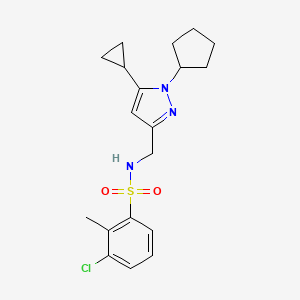
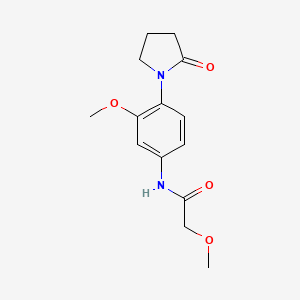

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)

